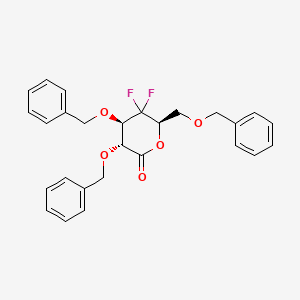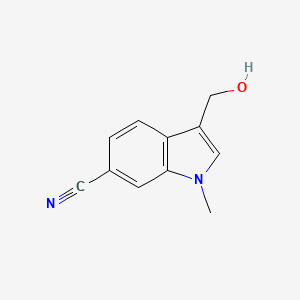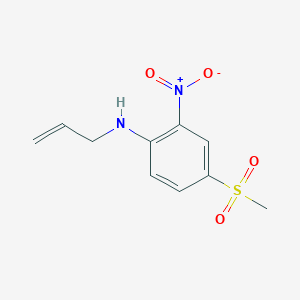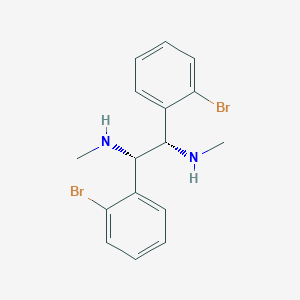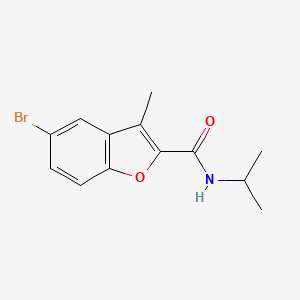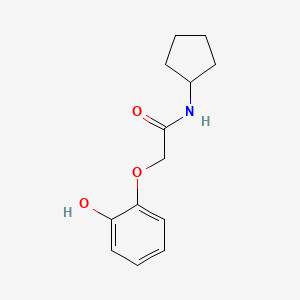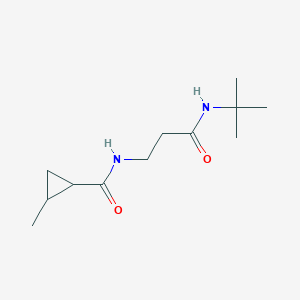![molecular formula C10H9N B14893761 4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14893761.png)
4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents such as 1,2-dibromoethane or benzyl chloride . The reaction conditions often involve the use of a base like triethylamine and proceed through a series of intermediate steps, including the formation of cyanothioacetamide and subsequent cyclization reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine can undergo various chemical reactions, including:
Oxidation: Direct oxidation using catalysts like manganese triflate and oxidants such as tert-butyl hydroperoxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethynyl group, using reagents like sodium alkoxide.
Common Reagents and Conditions:
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium alkoxide solutions (e.g., sodium ethoxide or sodium methoxide) as both reagent and catalyst.
Major Products:
Oxidation: Formation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Reduction: Formation of fully saturated cyclopenta[b]pyridine derivatives.
Substitution: Formation of various substituted cyclopenta[b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine varies depending on its application:
As a corrosion inhibitor: The compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion.
As a medicinal agent: The compound may interact with specific molecular targets such as calcium channels or protein kinases, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: A structurally similar compound without the ethynyl group, used in similar applications.
2,3-Cyclopentenopyridine: Another related compound with a slightly different ring structure.
Uniqueness: 4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Properties
Molecular Formula |
C10H9N |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
4-ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C10H9N/c1-2-8-6-7-11-10-5-3-4-9(8)10/h1,6-7H,3-5H2 |
InChI Key |
DXJJXSGWBAMSJF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C2CCCC2=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



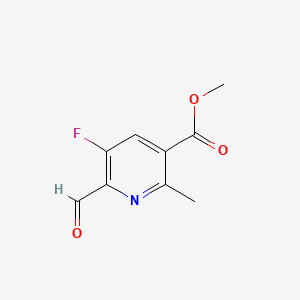
![6-[(2-Methylpiperidin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893708.png)
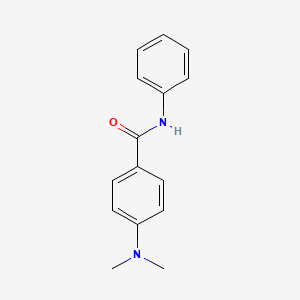
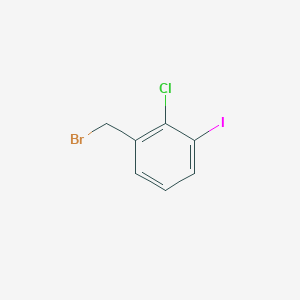
![2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-naphthalen-1-ylacetamide](/img/structure/B14893733.png)
